3-(3,5-Dimethylbenzoyl)thiophene
Description
Contextualization within Modern Heterocyclic Compound Chemistry
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the life sciences and chemical industries. Their unique three-dimensional shapes and the presence of heteroatoms like sulfur, nitrogen, and oxygen endow them with a diverse range of chemical and physical properties. This makes them ideal scaffolds for the design of new drugs and functional materials.
3-(3,5-Dimethylbenzoyl)thiophene is a member of the thiophene (B33073) family, a class of sulfur-containing five-membered aromatic heterocycles. The thiophene ring is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. Modern heterocyclic chemistry research is increasingly focused on the development of sustainable and efficient synthetic methods for creating novel derivatives. nih.govorganic-chemistry.org Techniques such as metal-catalyzed cross-coupling reactions and multi-component reactions are at the forefront of these efforts, enabling the construction of complex molecules like this compound with high precision. nih.govnih.gov Furthermore, computational modeling plays a growing role in predicting the properties and potential applications of such compounds, guiding synthetic efforts towards molecules with desired characteristics. nih.gov
General Significance of Thiophene-Derived Benzoyl Compounds in Academic Research
The significance of thiophene-derived compounds in academic research, particularly in the realm of medicinal chemistry, is well-established. The thiophene moiety is a key component in numerous approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comyoutube.com
The attachment of a benzoyl group to the thiophene ring, as seen in this compound, introduces another pharmacologically relevant structural motif. Benzophenones themselves are a class of compounds with a broad range of biological activities, including anti-inflammatory, antimicrobial, and antiviral effects. nih.gov The combination of the thiophene ring and the benzoyl group in a single molecule creates a hybrid structure with the potential for unique or enhanced biological activities.
Researchers investigate these compounds to understand their structure-activity relationships (SAR), which involves systematically modifying the structure and observing the effect on biological activity. The dimethyl substitution pattern on the benzoyl ring of this compound is a specific structural feature that researchers would study to probe its interaction with biological targets. The exploration of such derivatives contributes to the broader understanding of how small molecules can modulate biological processes and provides a foundation for the development of new therapeutic agents.
Detailed Research Findings
While specific research detailing the synthesis and biological evaluation of this compound is not extensively documented in publicly available literature, its synthesis can be reliably predicted based on established chemical principles, primarily the Friedel-Crafts acylation. This reaction is a cornerstone of organic synthesis for attaching acyl groups to aromatic rings.
The logical synthetic precursor for this reaction is 3,5-dimethylbenzoyl chloride. The synthesis of this key intermediate is well-documented.
Table 1: Synthesis of 3,5-Dimethylbenzoyl Chloride
| Reactants | Reagents | Conditions | Yield | Reference |
|---|
With the precursor in hand, the synthesis of the target compound would proceed via the acylation of thiophene.
Table 2: Proposed Synthesis of this compound
| Reactants | Catalyst | Solvent | Conditions | Predicted Product |
|---|
This synthetic approach is a standard and efficient method for preparing aryl ketones. organic-chemistry.org The regioselectivity of the acylation on the thiophene ring can be influenced by the reaction conditions and the nature of the Lewis acid catalyst.
The research significance of this compound and its analogues lies in their potential biological activities, drawing from the established pharmacological profiles of both thiophenes and benzophenones. The table below lists some related compounds and their observed biological activities, highlighting the therapeutic potential within this chemical class.
Table 3: Biological Activities of Related Thiophene and Benzophenone Derivatives
| Compound Class | Example Compound | Reported Biological Activity | Reference |
|---|---|---|---|
| Thiophene Derivatives | Tiaprofenic acid | Anti-inflammatory | |
| Thiophene Derivatives | Sertaconazole | Antifungal | |
| Benzophenone Derivatives | Benzoate-substituted benzophenones | Anti-inflammatory | nih.gov |
| Benzofuroxan Derivatives | Substituted benzofuroxans | Antibacterial, Antifungal |
The investigation of compounds like this compound contributes to the vast and dynamic field of medicinal chemistry, where the synthesis and evaluation of novel molecular structures are crucial for the discovery of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
(3,5-dimethylphenyl)-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-9-5-10(2)7-12(6-9)13(14)11-3-4-15-8-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDLIIRIASOXQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CSC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641842 | |
| Record name | (3,5-Dimethylphenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-12-5 | |
| Record name | (3,5-Dimethylphenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 3,5 Dimethylbenzoyl Thiophene and Analogues
Direct Acylation Routes
Direct acylation methods offer a straightforward approach to introduce the 3,5-dimethylbenzoyl group onto the thiophene (B33073) core. These reactions typically involve the reaction of a thiophene substrate with an activated form of 3,5-dimethylbenzoic acid.
Electrophilic Acylation via Friedel-Crafts Variants
The Friedel-Crafts acylation is a classic and widely utilized method for the synthesis of aryl ketones. In the context of producing 3-(3,5-dimethylbenzoyl)thiophene, this involves the reaction of thiophene with 3,5-dimethylbenzoyl chloride. The reaction is an electrophilic aromatic substitution where the acyl chloride acts as the electrophile. A Lewis acid catalyst is typically required to generate the highly electrophilic acylium ion.
However, a significant challenge in the Friedel-Crafts acylation of unsubstituted thiophene is regioselectivity. The 2-position of the thiophene ring is significantly more reactive towards electrophiles than the 3-position. stackexchange.com This preference is attributed to the greater stabilization of the cationic intermediate formed during attack at the 2-position, which can be described by more resonance structures. stackexchange.com Consequently, direct acylation of thiophene often yields the 2-acylated product as the major isomer.
To circumvent this, strategies often involve the use of 3-substituted thiophenes where the 2- and 5-positions are blocked, or the directing effects of the substituent favor acylation at the 3- or 4-position. Alternatively, specific catalysts and reaction conditions can sometimes influence the regiochemical outcome. For instance, the use of certain solid acid catalysts, such as zeolites, has been explored to improve selectivity in thiophene acylations. researchgate.net
A common laboratory-scale synthesis of a related compound, 3-(2,5-dimethylbenzoyl)thiophene, utilizes the Friedel-Crafts acylation of thiophene with 2,5-dimethylbenzoyl chloride in the presence of a base like pyridine, typically under reflux conditions in a solvent such as dichloromethane (B109758) or chloroform. While this provides a direct route, controlling the position of acylation on the thiophene ring remains a key consideration.
| Catalyst Type | Acylating Agent | Key Features |
| Lewis Acids (e.g., AlCl₃, SnCl₄) | Acyl Halides (e.g., 3,5-Dimethylbenzoyl chloride) | Prone to 2-acylation of unsubstituted thiophene due to higher reactivity at the 2-position. stackexchange.comgoogle.com |
| Solid Acids (e.g., Zeolites) | Acid Anhydrides (e.g., Acetic anhydride) | Can offer improved selectivity and environmental benefits over traditional Lewis acids. researchgate.net |
| Protic Acids (e.g., ortho-Phosphoric acid) | Acid Anhydrides | Can provide high yields of acylated thiophenes. acs.org |
Alternative Acylation Protocols
Beyond the traditional Friedel-Crafts reaction, alternative methods for the acylation of thiophenes have been developed. Some protocols aim to avoid the use of harsh Lewis acids and improve regioselectivity. For example, palladium-catalyzed acylation of free (N-H) indoles with nitriles has been demonstrated, suggesting potential for similar transformations with other heterocycles like thiophene. nih.gov These methods often involve different catalytic cycles and may offer milder reaction conditions.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for the synthesis of this compound and its analogues. These methods typically involve the formation of a carbon-carbon bond between a suitably functionalized thiophene and a derivative of 3,5-dimethylbenzene.
Palladium-Catalyzed (e.g., Stille, Suzuki)
Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis and can be adapted for the preparation of the target molecule. A typical approach would involve the coupling of a 3-thienylboronic acid or its ester with 3,5-dimethylbenzoyl chloride, or alternatively, the coupling of 3-bromothiophene (B43185) with a boronic acid derivative of 3,5-dimethylbenzene. pitt.edu The reaction is catalyzed by a palladium complex, often in the presence of a base. The choice of ligands, base, and solvent is crucial for achieving high yields and preventing side reactions. researchgate.netmdpi.com For instance, the synthesis of 2-(3,5-dimethylphenyl)thieno[3,2-c]pyridin-4(5H)-one has been achieved through a Suzuki-Miyaura cross-coupling of a halogenated thienopyridinone with 3,5-dimethylphenylboronic acid. pitt.edu
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org For the synthesis of this compound, this could entail the reaction of 3-(tributylstannyl)thiophene with 3,5-dimethylbenzoyl chloride. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org The reaction mechanism involves oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to form the desired product. wikipedia.org
| Coupling Reaction | Thiophene Substrate | Benzoyl Partner | Catalyst System |
| Suzuki-Miyaura | 3-Thienylboronic acid or its ester | 3,5-Dimethylbenzoyl chloride | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |
| Suzuki-Miyaura | 3-Halothiophene (e.g., 3-Bromothiophene) | 3,5-Dimethylphenylboronic acid | Pd catalyst, Base |
| Stille | 3-(Tributylstannyl)thiophene | 3,5-Dimethylbenzoyl chloride | Pd catalyst (e.g., Pd(PPh₃)₄) |
Other Metal-Catalyzed Coupling Systems
While palladium catalysts are dominant, other transition metals have been employed in coupling reactions that could be applied to the synthesis of this compound. For example, copper-catalyzed C-S cross-coupling reactions have been developed for the synthesis of aryl thioethers, and similar principles could potentially be extended to C-C bond formation. acsgcipr.org Nickel-catalyzed cross-coupling reactions of aryl chlorides with thiols have also been reported, highlighting the potential of other metals in similar transformations. researchgate.net Furthermore, gold-catalyzed C-S cross-couplings have shown broad applicability and high tolerance to air and moisture. nih.gov Ruthenium has also been used in decarboxylative C-S cross-coupling reactions. nih.gov These alternative metal systems can sometimes offer different reactivity profiles, cost advantages, or improved sustainability.
Multi-Step Synthesis Strategies
In cases where direct methods are inefficient or lead to isomeric mixtures, multi-step synthetic sequences are employed. libretexts.orgyoutube.com This approach allows for greater control over the regiochemistry and functional group transformations.
A plausible multi-step synthesis of this compound could begin with a pre-functionalized thiophene. For example, one could start with 3-bromothiophene. This starting material can be subjected to a Grignard reaction to form 3-thienylmagnesium bromide. Subsequent reaction of this Grignard reagent with 3,5-dimethylbenzoyl chloride would yield the desired product.
Another strategy involves the lithiation of thiophene. Treatment of thiophene with a strong base like n-butyllithium can lead to deprotonation, primarily at the 2-position. wikipedia.org However, by using specific directing groups or reaction conditions, lithiation at the 3-position can be achieved. The resulting 3-lithiothiophene can then be reacted with 3,5-dimethylbenzoyl chloride.
These multi-step approaches, while longer, often provide a more reliable and scalable route to the desired isomer, which is crucial for applications requiring high purity. youtube.com The choice of a specific multi-step strategy will depend on the availability of starting materials, desired scale, and the need for stringent regiochemical control.
Construction of the Thiophene Core
The formation of the thiophene ring, a critical step in the synthesis of this compound, can be achieved through several established methodologies. Each method offers a unique pathway starting from different acyclic precursors.
Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. derpharmachemica.comwikipedia.org Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly used to provide the sulfur atom and facilitate the necessary dehydration and cyclization. wikipedia.orgorganic-chemistry.orgchem-station.com The reaction proceeds by converting the dicarbonyl compound into a thioketone intermediate, which then cyclizes and dehydrates to form the aromatic thiophene ring. wikipedia.orgquimicaorganica.org While effective, a notable drawback is the potential formation of highly toxic hydrogen sulfide (B99878) (H₂S) gas as a byproduct. organic-chemistry.orgchem-station.com
Fiesselmann Thiophene Synthesis: Developed by Hans Fiesselmann, this reaction provides access to substituted thiophenes from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base. wikipedia.orgwikipedia.org The mechanism involves a base-catalyzed conjugate addition of the thioglycolate to the alkyne, followed by cyclization and tautomerization to yield the thiophene product. wikipedia.org This method is particularly useful for producing 3-hydroxy- or 3-aminothiophene derivatives. wikipedia.orgwikipedia.org
Gewald Aminothiophene Synthesis: The Gewald reaction is a versatile multi-component reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur, using a base as a catalyst. wikipedia.orgderpharmachemica.com This one-pot synthesis is highly efficient for producing polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgresearchgate.net The reaction begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring. wikipedia.org Its operational simplicity and the ready availability of starting materials make it a prominent method in heterocyclic chemistry. researchgate.net
Hinsberg Synthesis: This approach involves the condensation of a 1,2-dicarbonyl compound, such as glyoxal, with diethyl thiodiacetate. derpharmachemica.comuobaghdad.edu.iq The reaction proceeds through a double aldol-type condensation to construct the thiophene ring. uobaghdad.edu.iqresearchgate.net
A comparative overview of these primary methods for thiophene core construction is presented below.
Table 1: Comparison of Major Thiophene Synthesis Methodologies
| Synthesis Method | Starting Materials | Key Reagents | Typical Products | Key Features |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | P₄S₁₀, Lawesson's reagent | Substituted thiophenes | Versatile for various substitution patterns; generates H₂S gas. derpharmachemica.comwikipedia.orgorganic-chemistry.org |
| Fiesselmann Synthesis | α,β-Acetylenic esters, Thioglycolic acid derivatives | Base (e.g., Sodium alkoxide) | 3-Hydroxy- or 3-Aminothiophene derivatives | Good for introducing hydroxyl or amino groups at the 3-position. wikipedia.orgwikipedia.org |
| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester, Elemental sulfur | Base (e.g., Morpholine) | Polysubstituted 2-aminothiophenes | Efficient multi-component, one-pot reaction; high atom economy. wikipedia.orgderpharmachemica.comresearchgate.net |
| Hinsberg Synthesis | 1,2-Dicarbonyl compounds, Diethyl thiodiacetate | Strong base | Thiophene dicarboxylic acids | Builds the ring from two separate carbon fragments via condensation. derpharmachemica.comresearchgate.net |
Introduction of the Benzoyl Moiety
Once the thiophene nucleus is formed, the 3,5-dimethylbenzoyl group is typically introduced via an electrophilic aromatic substitution reaction.
Friedel-Crafts Acylation: This is the most direct and widely used method for acylating thiophenes. derpharmachemica.com The reaction involves treating the thiophene substrate with an acylating agent, in this case, 3,5-dimethylbenzoyl chloride, in the presence of a Lewis acid catalyst. arkat-usa.org Common catalysts include aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and zinc chloride (ZnCl₂). quinoline-thiophene.comgoogle.comresearchgate.net The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich thiophene ring. libretexts.org
A critical aspect of Friedel-Crafts acylation on thiophene is regioselectivity. The attack preferentially occurs at the C2 (or C5) position, as the resulting carbocation intermediate is more stabilized by resonance compared to the intermediate from a C3 attack. stackexchange.com Therefore, to synthesize a 3-substituted product like this compound, one must either start with a thiophene that has the 2- and 5-positions blocked or use a directing group that favors substitution at the 3- or 4-position. derpharmachemica.com For instance, acylating a substrate like 2,5-dimethylthiophene (B1293386) would direct the incoming acyl group to the 3-position. derpharmachemica.com
Table 2: Example Conditions for Friedel-Crafts Acylation on Thiophenes
| Thiophene Substrate | Acylating Agent | Catalyst | Conditions | Product | Reference |
| 2-Acetylthiophene | 4-Chlorobenzotrichloride | AlCl₃ | 70–85 °C, 15 min | 2-Acetyl-4-(4-chlorobenzoyl)thiophene | arkat-usa.org |
| 3-Acetylthiophene | 3-Bromobenzoyl chloride | AlCl₃ | 98–100 °C | 4-Acetyl-2-(3-bromobenzoyl)thiophene | arkat-usa.org |
| Thiophene | Acetic anhydride (B1165640) | Zeolite C25 | 80 °C, 5 h | 2-Acetylthiophene | researchgate.net |
| 2-Chlorothiophene | Benzoyl chloride | AlCl₃ | Low temperature | 2-Benzoyl-5-chlorothiophene | quinoline-thiophene.comgoogle.com |
Scalable Synthesis and Process Optimization
Transitioning the synthesis of benzoyl thiophenes from laboratory-scale to industrial production requires significant process optimization to ensure safety, cost-effectiveness, and high throughput. Key considerations include the choice of raw materials, reaction conditions, and purification methods.
For large-scale thiophene production, the starting point is often basic hydrocarbons. Industrial methods include the high-temperature reaction between n-butane and sulfur or passing a mixture of acetylene (B1199291) and hydrogen sulfide over an alumina (B75360) catalyst at 400°C. uobaghdad.edu.iq
Process optimization for the subsequent acylation step is crucial. A study on the synthesis of thiophene-2-carbonyl chloride highlighted several optimization strategies applicable to analogous processes. acs.org These include:
Catalyst Selection: Moving from stoichiometric Lewis acids like AlCl₃, which generate significant waste, to more efficient and recyclable catalytic systems is a primary goal.
Reagent Stoichiometry: Optimizing the ratio of reactants, such as the acylating agent to the thiophene substrate, is essential to maximize conversion and minimize the formation of byproducts. acs.org For instance, in the acylation of thiophene, using an optimal amount of acetic anhydride was found to be critical for driving the reaction to completion. acs.org
Reaction Conditions: Fine-tuning temperature, pressure, and reaction time can dramatically improve yield and purity. In the synthesis of 3,5-dimethylbenzoyl chloride, a staged reaction with controlled heating rates and specific hold times was shown to improve product purity to over 99.9% and yield to over 98%. google.com
Workup and Purification: Developing efficient extraction and distillation procedures is vital for isolating the final product at the required purity and minimizing solvent waste.
Principles of Sustainable Synthesis in Benzoyl Thiophene Production
Applying the principles of green chemistry is essential for developing environmentally responsible synthetic routes for benzoyl thiophenes. acs.orginstituteofsustainabilitystudies.com This framework aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. nih.gov
Waste Prevention and Atom Economy: Synthetic methods should be designed to maximize the incorporation of all starting materials into the final product. instituteofsustainabilitystudies.com Multi-component reactions, such as the Gewald synthesis, are inherently more atom-economical than multi-step linear syntheses that require the isolation of intermediates. researchgate.net
Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. acs.org A key green strategy in Friedel-Crafts acylation is to replace traditional Lewis acids (e.g., AlCl₃) with solid acid catalysts like zeolites. researchgate.net Zeolites are non-corrosive, reusable, and can lead to cleaner reactions with easier product separation. Similarly, the use of catalytic amounts of piperidinium (B107235) borate (B1201080) in the Gewald reaction represents a greener alternative to stoichiometric amine bases. thieme-connect.com
Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or eliminated. skpharmteco.com Research focuses on replacing solvents like dichloromethane with safer alternatives such as water, ethanol (B145695), or supercritical CO₂. instituteofsustainabilitystudies.com In some cases, reactions can be run under solvent-free conditions, significantly reducing the environmental impact. researchgate.net
Design for Energy Efficiency: Reaction conditions should be optimized to reduce energy consumption. The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields in some thiophene syntheses, such as the Gewald reaction. wikipedia.orgderpharmachemica.com
Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they increase the number of reaction steps and generate additional waste. acs.org
By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, safer, and environmentally sustainable.
Chemical Reactivity and Derivatization Chemistry of 3 3,5 Dimethylbenzoyl Thiophene
Oxidative Transformations of the Thiophene (B33073) Ring
The sulfur atom in the thiophene ring of 3-(3,5-Dimethylbenzoyl)thiophene is susceptible to oxidation, leading to the formation of higher oxidation state sulfur species. These transformations can significantly alter the electronic properties and steric profile of the molecule.
Sulfoxidation Pathways
The oxidation of thiophenes to their corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones) is a well-established transformation. This process typically involves the use of peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide. For this compound, this reaction would proceed at the sulfur atom of the thiophene ring. The initial oxidation yields the thiophene S-oxide, which is often a reactive intermediate. Further oxidation under more forcing conditions can lead to the formation of the more stable thiophene S,S-dioxide. These oxidized derivatives are valuable intermediates for further synthetic manipulations, including cycloaddition reactions.
Table 1: Sulfoxidation of this compound
| Reaction | Reagent(s) | Product(s) |
|---|---|---|
| Sulfoxidation | m-Chloroperbenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂) | This compound-1-oxide |
| Sulfonization | Excess m-CPBA or H₂O₂ with heat | This compound-1,1-dioxide |
Sulfonation Reactions
Sulfonation of the thiophene ring is a classic electrophilic aromatic substitution reaction. Thiophene itself is highly reactive towards sulfonation, often more so than benzene (B151609). wikipedia.org In the case of this compound, the benzoyl group at the 3-position acts as a deactivating group, making the thiophene ring less reactive towards electrophiles. However, sulfonation can still be achieved, typically using reagents like fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid (ClSO₃H). The substitution is expected to occur preferentially at the C5 position of the thiophene ring, as it is the most activated position and is sterically accessible. The resulting sulfonic acid derivative can be a useful intermediate, for example, in the synthesis of sulfonamides.
Reductive Modifications of the Carbonyl Group
The carbonyl group of the 3,5-dimethylbenzoyl moiety is a key site for reductive transformations, allowing for the synthesis of alcohols or the complete removal of the oxygen atom.
Carbonyl Reduction to Alcohols
The reduction of the ketone in this compound to a secondary alcohol is a straightforward and common transformation. masterorganicchemistry.comyoutube.com This can be readily achieved using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a mild and effective reagent for this purpose. youtube.com For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) can be used. youtube.com Both methods yield 3-(3,5-dimethylphenyl)methanol, a secondary alcohol that can serve as a precursor for further functionalization.
Table 2: Reduction of Carbonyl Group to Alcohol
| Reagent(s) | Solvent(s) | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 3-(3,5-dimethylphenyl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 3-(3,5-dimethylphenyl)methanol |
Deoxygenation Strategies
Complete removal of the carbonyl oxygen to form a methylene (B1212753) group (CH₂) is known as deoxygenation. This transformation converts the benzoyl group into a benzyl (B1604629) group. Two classical methods for this are the Wolff-Kishner and Clemmensen reductions, which are suitable for substrates that are stable in strongly basic or acidic conditions, respectively. wikipedia.orgchemistrytalk.org
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as diethylene glycol. wikipedia.orgbyjus.com This method is ideal for substrates that are sensitive to acid.
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl). wikipedia.orglibretexts.org It is particularly effective for aryl-alkyl ketones but is unsuitable for molecules with acid-labile functional groups. libretexts.org
Electrophilic Aromatic Substitution Reactions
The thiophene ring, despite being deactivated by the 3-benzoyl group, can undergo electrophilic aromatic substitution (EAS). mt.com The electron-withdrawing nature of the ketone directs incoming electrophiles primarily to the C5 position. libretexts.org The C2 position is more deactivated due to its proximity to the carbonyl group, and the C4 position is also less favored. Common EAS reactions include halogenation and nitration.
Halogenation: Bromination or chlorination can be achieved using elemental bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). mt.comyoutube.com The reaction is expected to yield 5-bromo-3-(3,5-dimethylbenzoyl)thiophene or 5-chloro-3-(3,5-dimethylbenzoyl)thiophene, respectively.
Nitration: Nitration can be performed using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). These conditions would introduce a nitro group at the C5 position, resulting in 3-(3,5-dimethylbenzoyl)-5-nitrothiophene. The nitro group can then be reduced to an amine, providing a handle for further derivatization.
Table 3: Electrophilic Aromatic Substitution of this compound
| Reaction | Reagent(s) | Expected Major Product |
|---|---|---|
| Bromination | Br₂ / FeBr₃ | 5-Bromo-3-(3,5-dimethylbenzoyl)thiophene |
| Chlorination | Cl₂ / AlCl₃ | 5-Chloro-3-(3,5-dimethylbenzoyl)thiophene |
| Nitration | HNO₃ / H₂SO₄ | 3-(3,5-Dimethylbenzoyl)-5-nitrothiophene |
Halogenation at Thiophene and Benzoyl Positions
Halogenation of this compound can occur on either the thiophene heterocycle or the benzoyl phenyl ring, with the reaction outcome depending significantly on the chosen reagents and conditions.
Thiophene Ring Halogenation: The thiophene ring is highly reactive towards electrophilic halogenation, often proceeding rapidly even at low temperatures and without a catalyst. iust.ac.ir For 3-substituted thiophenes, especially those with deactivating groups like acyls, halogenation typically occurs at the vacant alpha-position (C5) or the other beta-position (C4). To achieve mono-halogenation and prevent the formation of multiple substitution products, controlled conditions are necessary. iust.ac.ir Common reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are often used for selective bromination and chlorination, respectively, at the most reactive positions of the thiophene ring. jcu.edu.au
Benzoyl Ring Halogenation: The 3,5-dimethylphenyl ring is activated towards electrophilic substitution. The two methyl groups are ortho- and para-directing, making the 2-, 4-, and 6-positions susceptible to halogenation. This reaction typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, in conjunction with the halogen (e.g., Br₂ or Cl₂). By carefully selecting the reaction conditions, it is possible to favor halogenation on the benzoyl ring over the deactivated thiophene ring.
The selectivity between the two rings can be controlled by the reaction conditions. Reactions favoring electrophilic aromatic substitution under milder conditions would likely target the more reactive thiophene ring, while forcing conditions with a Lewis acid could promote substitution on the benzoyl ring.
Table 1: Potential Halogenation Reactions and Reagents
| Target Position | Reagent | Typical Conditions | Expected Product |
|---|---|---|---|
| Thiophene C5 | N-Bromosuccinimide (NBS) | CCl₄, reflux | 3-(3,5-Dimethylbenzoyl)-5-bromothiophene |
| Thiophene C5 | N-Chlorosuccinimide (NCS) | Acetic acid, rt | 3-(3,5-Dimethylbenzoyl)-5-chlorothiophene |
| Thiophene C5 | Iodine (I₂), HIO₃ | Acetic acid/H₂O | 3-(3,5-Dimethylbenzoyl)-5-iodothiophene |
| Benzoyl C2/C4/C6 | Br₂, FeCl₃ | CH₂Cl₂, 0 °C to rt | 3-(2-Bromo-3,5-dimethylbenzoyl)thiophene and other isomers |
Nitration Reactions
Nitration introduces a nitro (-NO₂) group, a versatile functional group that can be further transformed. As with halogenation, nitration can be directed to either the thiophene or the benzoyl ring.
Thiophene Ring Nitration: Thiophenes are highly reactive towards nitration and can react explosively with strong nitrating agents like mixed nitric and sulfuric acids. iust.ac.ir Milder reagents are therefore required. The deactivating benzoyl group at C3 directs incoming electrophiles primarily to the 5-position and to a lesser extent, the 4-position. A common and effective reagent for the nitration of sensitive substrates like thiophene is nitric acid in acetic anhydride (B1165640). mdpi.com
Benzoyl Ring Nitration: The dimethylphenyl ring is activated, and nitration will be directed by the two methyl groups to the positions ortho and para to them (C2, C4, and C6). The meta-directing effect of the ketone is overridden by the stronger activating and directing effect of the two methyl groups. Standard nitrating conditions, such as nitric acid in the presence of sulfuric acid, can be employed, but careful temperature control is necessary to avoid unwanted side reactions. Given the sensitivity of the thiophene ring, milder conditions might be preferable.
Table 2: Potential Nitration Products
| Ring System | Position of Nitration | Probable Reagent | Expected Product |
|---|---|---|---|
| Thiophene | C5 | HNO₃ / Acetic Anhydride | 3-(3,5-Dimethylbenzoyl)-5-nitrothiophene |
| Thiophene | C4 | HNO₃ / Acetic Anhydride | 3-(3,5-Dimethylbenzoyl)-4-nitrothiophene |
Nucleophilic Addition and Substitution Reactions
The primary site for nucleophilic attack on this compound is the electrophilic carbon atom of the carbonyl group. wikipedia.org This leads to 1,2-nucleophilic addition, a fundamental reaction for converting ketones into a variety of other functional groups. youtube.com
Common nucleophilic addition reactions include:
Reduction: The carbonyl group can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction yields (3,5-dimethylphenyl)(thiophen-3-yl)methanol.
Grignard Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgBr), results in the formation of tertiary alcohols after an aqueous workup. For example, reacting with methylmagnesium bromide would yield 1-((3,5-dimethylphenyl)(thiophen-3-yl))ethanol.
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene, forming a derivative of 3-(1-(3,5-dimethylphenyl)prop-1-en-2-yl)thiophene.
Table 3: Examples of Nucleophilic Addition to the Carbonyl Group
| Reagent Type | Specific Reagent(s) | Product Type |
|---|---|---|
| Hydride (Reducing Agent) | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Organometallic | CH₃MgBr, PhLi | Tertiary Alcohol |
| Ylide | Ph₃P=CH₂ (Wittig Reagent) | Alkene |
While direct nucleophilic aromatic substitution (SNAr) on the unsubstituted rings is unlikely, if the thiophene ring is first functionalized with a good leaving group (like a halogen) at an activated position (C2 or C5), subsequent SNAr reactions with nucleophiles like amines, alkoxides, or thiolates become feasible. nih.gov The presence of the electron-withdrawing benzoyl group would facilitate such a substitution.
Advanced Derivatization Strategies for Structural Diversity
To generate a wider array of structurally diverse molecules from this compound, advanced derivatization strategies can be employed that target specific parts of the molecule.
The 3,5-dimethylphenyl ring behaves like a substituted m-xylene, which is activated towards electrophilic aromatic substitution at the 2-, 4-, and 6-positions. wikipedia.orgscialert.net Besides the halogenation and nitration reactions mentioned previously, other useful transformations include:
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl chloride/alkyl halide and a Lewis acid catalyst.
Sulfonation: Reaction with fuming sulfuric acid to install a sulfonic acid group (-SO₃H).
These reactions allow for the introduction of various functional groups onto the benzoyl moiety, which can then be used for further modifications.
The thiophene ring offers numerous avenues for functionalization beyond direct electrophilic substitution. rroij.com
Metalation-Electrophile Quench: A powerful strategy is directed ortho-metalation. Using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), it is possible to deprotonate the thiophene ring, typically at the C2 position, which is activated by the adjacent acyl group. vapourtec.com The resulting thienyllithium species is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to install new substituents.
Cross-Coupling Reactions: If the thiophene ring is first halogenated (e.g., at the C5 position), it can undergo various palladium-catalyzed cross-coupling reactions. jcu.edu.au For instance, a Suzuki-Miyaura coupling with a boronic acid can form a new carbon-carbon bond, linking the thiophene to another aryl or vinyl group. This is a key method for constructing complex conjugated systems. organic-chemistry.org
Creating bridged or fused ring systems from this compound represents a significant synthetic challenge that can lead to novel molecular architectures. Such strategies often rely on intramolecular reactions.
One hypothetical approach could involve the functionalization of both the benzoyl ring and the thiophene ring with reactive groups that can then be induced to cyclize. For example:
Ortho-Functionalization and Cyclization: An electrophilic substitution (e.g., acylation) could be performed on the benzoyl ring at the C2 position.
Intramolecular Condensation: The newly introduced group could then participate in an intramolecular aldol (B89426) or Friedel-Crafts type reaction, where it attacks either the C2 or C4 position of the thiophene ring, leading to a new fused ring system.
Another strategy could involve a reaction that builds a new ring onto the existing framework. For example, a Gewald-type reaction, which typically constructs a thiophene ring from an activated nitrile and a sulfur source, could be adapted. mdpi.com If a suitable precursor derived from this compound were synthesized, it could undergo cyclization to form a more complex, polycyclic aromatic system containing the original thiophene moiety. figshare.comnih.gov These advanced methods are crucial for synthesizing novel materials and complex organic molecules.
Advanced Spectroscopic and Structural Characterization of 3 3,5 Dimethylbenzoyl Thiophene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-(3,5-Dimethylbenzoyl)thiophene, a combination of one-dimensional and multi-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound reveals a distinct set of signals corresponding to the aromatic protons of the thiophene (B33073) and dimethylphenyl moieties, as well as the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the carbonyl group and the electronic effects of the thiophene ring.
The protons on the 3,5-dimethylphenyl ring typically appear as two distinct signals. The proton at the C-4' position is expected to be a singlet, while the two equivalent protons at the C-2' and C-6' positions will also present as a singlet. The six protons of the two methyl groups at the C-3' and C-5' positions are magnetically equivalent and thus give rise to a single, more intense singlet.
The protons of the thiophene ring exhibit a characteristic splitting pattern. The proton at the C-2 position of the thiophene ring is anticipated to appear as a doublet of doublets, due to coupling with the protons at the C-4 and C-5 positions. Similarly, the protons at C-4 and C-5 will also show characteristic splitting patterns, allowing for their definitive assignment.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene H-2 | Data not available | dd | Data not available |
| Thiophene H-4 | Data not available | dd | Data not available |
| Thiophene H-5 | Data not available | dd | Data not available |
| Phenyl H-2', H-6' | Data not available | s | N/A |
| Phenyl H-4' | Data not available | s | N/A |
| Methyl (CH₃) | Data not available | s | N/A |
Note: Specific chemical shift and coupling constant values are dependent on the solvent and instrument frequency and require experimental data from primary literature, which is not currently available in the public domain.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the benzoyl group is characteristically found at a significantly downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons of both the thiophene and dimethylphenyl rings appear in the region of approximately 120-145 ppm. The carbon atoms of the two equivalent methyl groups will produce a single signal in the upfield region of the spectrum.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (ppm) |
| C=O | Data not available |
| Thiophene C-2 | Data not available |
| Thiophene C-3 | Data not available |
| Thiophene C-4 | Data not available |
| Thiophene C-5 | Data not available |
| Phenyl C-1' | Data not available |
| Phenyl C-2', C-6' | Data not available |
| Phenyl C-3', C-5' | Data not available |
| Phenyl C-4' | Data not available |
| Methyl (CH₃) | Data not available |
Note: Precise chemical shift values are contingent on experimental conditions and require data from primary scientific literature, which is not publicly accessible at this time.
Multi-Dimensional NMR Techniques
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular framework, multi-dimensional NMR techniques are employed.
Correlation Spectroscopy (COSY): This experiment establishes the connectivity between coupled protons. For this compound, COSY would show correlations between the adjacent protons on the thiophene ring (H-2, H-4, and H-5).
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. It would be used to link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). HMBC is crucial for establishing the connection between the benzoyl group and the thiophene ring. For instance, correlations would be expected from the protons on the dimethylphenyl ring to the carbonyl carbon, and from the thiophene protons (H-2 and H-4) to the carbonyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, which is C₁₃H₁₂OS. The calculated exact mass can be compared with the experimentally measured value to confirm the elemental composition with a high degree of confidence.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [M+H]⁺ | Data not available | Data not available |
| [M+Na]⁺ | Data not available | Data not available |
Note: The exact mass values are dependent on the ionization method and require experimental data from primary literature, which is not currently in the public domain.
Analysis of Fragmentation Pathways
Under electron ionization (EI) or other energetic ionization methods, the molecular ion of this compound will undergo characteristic fragmentation, providing valuable structural information. The most probable fragmentation pathways would involve the cleavage of the bonds adjacent to the carbonyl group.
Key expected fragmentation patterns include:
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the thiophene ring, leading to the formation of a 3,5-dimethylbenzoyl cation.
Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the dimethylphenyl ring, resulting in a thienoyl cation.
Loss of neutral molecules: Subsequent loss of small, stable neutral molecules such as carbon monoxide (CO) from the fragment ions.
Table 4: Major Fragmentation Ions for this compound in Mass Spectrometry
| m/z | Proposed Fragment Ion |
| Data not available | [C₁₃H₁₂OS]⁺ (Molecular Ion) |
| Data not available | [C₉H₉O]⁺ (3,5-Dimethylbenzoyl cation) |
| Data not available | [C₅H₃OS]⁺ (3-Thienoyl cation) |
| Data not available | [C₈H₉]⁺ (Dimethylphenyl cation) |
Note: The relative abundances and specific m/z values of fragment ions are dependent on the mass spectrometer conditions and require experimental data from primary scientific literature, which is not publicly available.
Vibrational Spectroscopy: Infrared (IR) Analysis
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides valuable insights into the functional groups and bonding arrangements within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent parts: the thiophene ring, the benzene (B151609) ring, the carbonyl group, and the methyl groups.
C-H Stretching: Aromatic C-H stretching vibrations from both the thiophene and benzene rings typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups is expected between 2960 and 2850 cm⁻¹.
C=O Stretching: The carbonyl (C=O) stretching vibration of the benzoyl group is a strong and characteristic band, generally observed in the range of 1680-1630 cm⁻¹. Its precise position can be influenced by conjugation with the aromatic rings.
C=C Stretching: The aromatic C=C stretching vibrations of the thiophene and benzene rings usually give rise to multiple bands in the 1600-1450 cm⁻¹ region.
C-S Stretching: The stretching vibration of the C-S bond within the thiophene ring is typically found in the 850-600 cm⁻¹ range. nih.gov
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | Aromatic C-H Stretching | Thiophene, Benzene |
| 2960 - 2850 | Aliphatic C-H Stretching | Methyl (-CH₃) |
| 1680 - 1630 | Carbonyl C=O Stretching | Ketone |
| 1600 - 1450 | Aromatic C=C Stretching | Thiophene, Benzene |
| 850 - 600 | C-S Stretching | Thiophene |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically the Highest Occupied Molecular Orbital, HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital, LUMO). The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its conjugated π-electron system.
Specific experimental UV-Vis data for this compound is not prevalent in the available literature. However, studies on related benzoyl-substituted thiophenes and other thiophene derivatives provide a basis for predicting its electronic absorption properties. Thiophene-based donor-acceptor systems often exhibit absorption maxima (λmax) in the UV-A and near-visible regions. For instance, some thiophene-based molecules show π-π* transitions in the range of 360-530 nm. ugr.es The presence of the benzoyl group and the dimethyl-substituted phenyl ring will influence the energy of the HOMO and LUMO, thereby affecting the λmax values.
Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption Data for this compound
| Wavelength (λmax) Range (nm) | Electronic Transition | Chromophore |
| ~240 - 280 | π → π | Benzoyl group |
| ~300 - 400 | π → π | Conjugated Thiophene-Benzoyl System |
X-ray Crystallography for Solid-State Structure Elucidation
A search of the Crystallography Open Database (COD) and other crystallographic resources did not yield a specific crystal structure for this compound. measurlabs.com Therefore, a detailed table of crystallographic data cannot be presented.
However, based on the crystal structures of closely related molecules, such as 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene, some structural features can be anticipated. It is expected that the molecule would be non-planar. The dihedral angle between the plane of the thiophene ring and the plane of the dimethylphenyl ring would be of particular interest, as this would define the degree of conjugation between the two aromatic systems. The carbonyl group would likely be nearly coplanar with the benzoyl ring to maximize resonance. The packing of the molecules in the crystal would be governed by intermolecular forces such as van der Waals interactions and potentially weak C-H···O hydrogen bonds.
Applications of 3 3,5 Dimethylbenzoyl Thiophene in Advanced Materials Science
Polymer Matrix Integration and Composite Materials
The incorporation of functional organic molecules into polymer matrices is a well-established strategy for creating composite materials with tailored properties. The structural characteristics of 3-(3,5-Dimethylbenzoyl)thiophene, featuring a rigid aromatic core and a polar carbonyl group, suggest its potential as an additive to enhance the performance of various polymers.
Enhancement of Mechanical Robustness
The integration of thiophene-based structures into polymer backbones or as additives in polymer blends has been shown to influence the mechanical properties of the resulting materials. The inherent rigidity of the thiophene (B33073) and benzoyl rings in this compound could contribute to the stiffness and strength of a polymer composite. By acting as a reinforcing agent at the molecular level, it could potentially improve the tensile strength and modulus of the host polymer. The dimethyl substitution on the benzoyl ring may further enhance intermolecular interactions and compatibility with specific polymer matrices.
Hypothetical data based on analogous poly(aryl ether ketone) composites containing thiophene units.
Interactive Data Table: Projected Mechanical Properties of a Polycarbonate Composite with this compound Additive| Additive Concentration (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 0 | 60 | 2.4 | 120 |
| 1 | 65 | 2.6 | 110 |
| 2.5 | 72 | 2.9 | 95 |
| 5 | 78 | 3.2 | 80 |
Improved Thermal Stability Profiles
Thiophene-containing polymers, particularly poly(arylene ether ketone)s with thiophene units, have demonstrated excellent thermal stability. dtic.milmdpi.com The aromatic nature of this compound suggests that its incorporation into a polymer matrix could elevate the material's degradation temperature. The strong covalent bonds within the molecule and the potential for favorable intermolecular interactions can help to mitigate thermal degradation pathways. Research on copolymers containing thiophene has shown decomposition temperatures (5% weight loss) exceeding 380°C, indicating the intrinsic thermal robustness of the thiophene moiety. mdpi.com
Hypothetical data based on thermal analysis of thiophene-based copolymers. mdpi.com
Interactive Data Table: Projected Thermal Stability of a Polystyrene Composite with this compound Additive| Additive Concentration (wt%) | Onset of Decomposition (TGA, 5% weight loss) (°C) |
| 0 | 350 |
| 1 | 365 |
| 2.5 | 380 |
| 5 | 395 |
Sensing Technologies
Thiophene derivatives are a prominent class of materials used in the development of chemical sensors due to their excellent electronic properties and the tunability of their molecular structure. nih.govresearchgate.net The electron-rich nature of the thiophene ring makes it sensitive to the presence of various analytes.
Development of Gas Sensors
Organic field-effect transistors (OFETs) are a key platform for gas sensing, and thiophene-based semiconductors are frequently employed as the active layer. rsc.orgmanchester.ac.ukitu.edu.tr The interaction of gas molecules with the surface of the thiophene-containing material can modulate its conductivity, leading to a detectable signal. A sensor incorporating this compound could potentially detect oxidizing or reducing gases through charge transfer interactions. The benzoyl group might also provide specific interaction sites, enhancing selectivity. For instance, sensors based on thieno[3,2-b]thiophene (B52689) have shown high sensitivity to gases like nitrogen dioxide (NO2) and sulfur dioxide (SO2) at room temperature. rsc.orgmanchester.ac.ukitu.edu.tr
Hypothetical performance data for a gas sensor based on a generic thiophene derivative. rsc.orgmanchester.ac.ukitu.edu.tr
Interactive Data Table: Projected Gas Sensing Performance| Analyte | Concentration (ppm) | Response (%) | Limit of Detection (ppb) |
| Nitrogen Dioxide (NO2) | 20 | 90 | 165 |
| Sulfur Dioxide (SO2) | 20 | 60 | 165 |
| Ammonia (NH3) | 50 | 45 | 500 |
| Carbon Monoxide (CO) | 100 | 20 | 1000 |
Selective Analyte Detection
Thiophene-based chemosensors can be designed for the selective detection of specific ions and molecules in solution. nih.govresearchgate.netpdx.edunih.govacs.org By functionalizing the thiophene core with appropriate recognition units, sensors that exhibit a change in their optical or electronic properties upon binding to a target analyte can be created. The carbonyl group and the aromatic system of this compound could serve as binding sites for metal ions or other polar molecules. Research on other thiophene-based sensors has demonstrated the selective detection of ions such as mercury(II), copper(II), and cadmium(II) through mechanisms like photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). nih.govpdx.edunih.govacs.org
Photochromic Material Development
Photochromic materials, which undergo a reversible change in color upon exposure to light, are crucial for applications such as optical data storage, smart windows, and molecular switches. Diarylethenes are a prominent class of photochromic compounds, and many successful examples incorporate thiophene rings into their structure. spiedigitallibrary.orgscientific.netnih.govacs.orgelsevierpure.comrsc.orgresearchgate.net
The thiophene ring in these systems is part of a photoswitchable molecule that can isomerize between a colorless open-ring form and a colored closed-ring form upon irradiation with UV and visible light, respectively. While this compound itself is not a traditional diarylethene, it could serve as a key building block in the synthesis of novel photochromic systems. The benzoyl group could be modified to create a larger conjugated system that, when paired with another aromatic unit, could exhibit photochromic behavior. The substitution pattern on the benzoyl ring could also be used to tune the absorption wavelengths and switching kinetics of the resulting photochromic molecule. Studies on various diarylethenes containing thiophene have shown that their photochromic performance is highly dependent on the aryl moieties and their substituents. spiedigitallibrary.orgresearchgate.net
Hypothetical data for a photochromic diarylethene synthesized using a this compound precursor.
Interactive Data Table: Projected Photochromic Properties| Isomeric Form | Absorption Maximum (λmax, nm) in Hexane | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Cyclization/Cycloreversion) |
| Open Form | 290 | 1.5 x 10⁴ | - |
| Closed Form | 530 | 3.8 x 10⁴ | 0.45 / 0.01 |
Reversible Photochemical Switching Properties
No data available.
Strategies for Photostability Improvement (e.g., encapsulation, radical scavengers)
No data available.
Organic Semiconductor Design
No data available.
Supramolecular Assembly and Frameworks
No data available.
Advanced Chemical Biology and Biochemical Investigations of 3 3,5 Dimethylbenzoyl Thiophene Excluding Human/clinical
In Vitro and In Silico Studies of Enzyme Modulation
Thiophene (B33073) derivatives have been extensively studied for their ability to modulate the activity of various enzymes, a key mechanism for their therapeutic potential.
Inhibition of Specific Enzyme Targets (e.g., MAO-B, Cdk-2, Falcipain-2, HDAC)
Research has identified several thiophene-based compounds as potent inhibitors of specific enzyme targets.
Monoamine Oxidase B (MAO-B): Conjugated dienones with a thiophene scaffold have demonstrated notable inhibitory activity against MAO-B. nih.gov In comparative studies, these thiophene-based derivatives were found to be 2 to 2.5 times more potent than pargyline, an irreversible MAO-B inhibitor approved by the FDA. nih.gov Kinetic studies revealed that certain potent compounds are reversible inhibitors of MAO-B. nih.gov
Histone Deacetylases (HDACs): Novel benzamides based on a tetrahydro benzo[b]thiophene-3-carbonitrile structure have been identified as HDAC inhibitors. nih.gov Specifically, derivatives with a 4-(aminomethyl) piperidine linker showed good activity against human HDAC1, while those with a piperazine linker demonstrated significant activity against HDAC6. nih.gov These findings highlight the potential for developing isoform-selective HDAC inhibitors from thiophene scaffolds. nih.gov
Modulatory Effects on Protein Function
Beyond direct enzyme inhibition, thiophene derivatives have been shown to modulate complex protein functions and signaling pathways.
Tubulin Polymerization and Wnt/β-Catenin Pathway: Certain thiophene carboxamides have been found to exhibit cytotoxicity against gastrointestinal cancer cells by inhibiting both VEGFR-2 and β-tubulin polymerization. nih.gov Other studies have shown that novel thiophene derivatives can suppress the β-tubulin cytoskeletal network and the Wnt/β-catenin signaling pathway in gastrointestinal cell lines. nih.gov
VEGFR-2/AKT Pathway: Fused thiophene derivatives have been investigated as dual inhibitors of VEGFR-2 and AKT, key proteins in cell signaling pathways that are often dysregulated in cancer. mdpi.com
Cyclooxygenase (COX) and Lipoxygenase (LOX): Thiophene-based compounds are known for their anti-inflammatory properties, often acting through the inhibition of COX and LOX enzymes. mdpi.com In vitro studies have shown that some of these derivatives exhibit higher selectivity for COX-2 over COX-1. mdpi.com For instance, one derivative at a concentration of 100 µg/mL was observed to inhibit the 5-LOX enzyme by approximately 57%. mdpi.com
In Vitro Cellular Activity (using non-human or established cancer cell lines for mechanistic studies, not human trials)
The biological effects of thiophene derivatives have been further characterized through in vitro studies on various cell lines, demonstrating their potential as antiproliferative, antimicrobial, and antiviral agents.
Antiproliferative Studies in Cell Lines
A significant body of research has focused on the antiproliferative activity of thiophene derivatives against a range of cancer cell lines. techscience.comrsc.org These compounds often exhibit moderate to high cytotoxic activity. mdpi.com
For example, one study synthesized a series of novel thiophene derivatives and evaluated their anticancer efficacy against a panel of cancer cell lines representing nine different neoplasms. techscience.com One particular compound, designated 8e, showed significant growth inhibition at concentrations ranging from 0.411 to 2.8 μM. techscience.com Another study on fused thiophene derivatives found that a chloro derivative was the most potent in its series, with IC₅₀ values of 3.105 µM and 2.15 µM on HepG2 (liver) and PC-3 (prostate) cancer cells, respectively. mdpi.com Thiophene derivatives have also shown notable activity against breast cancer (MDA-MB-231, MCF7) and colon cancer (HT-29, HCT116) cell lines. rsc.orgresearchgate.net A novel thiophene derivative, compound 1312, demonstrated a high level of activity with an IC₅₀ of 340 nM against the SGC-7901 gastric cancer cell line. nih.gov
| Compound/Derivative Series | Cell Line | Cancer Type | Reported Activity (IC₅₀ in µM) | Source |
|---|---|---|---|---|
| Chloro derivative 3b | HepG2 | Liver Cancer | 3.105 ± 0.14 | mdpi.com |
| Chloro derivative 3b | PC-3 | Prostate Cancer | 2.15 ± 0.12 | mdpi.com |
| Compound 8e | Various (NCI panel) | 9 Neoplasms | Growth inhibition at 0.411 to 2.8 | techscience.com |
| Compound 3 | MDA-MB-231 | Breast Cancer | 40.68 | researchgate.net |
| Compound 13 | MDA-MB-231 | Breast Cancer | 34.04 | researchgate.net |
| Compound 3 | HT-29 | Colon Cancer | 49.22 | researchgate.net |
| Compound 13 | HT-29 | Colon Cancer | 45.62 | researchgate.net |
| Compound 1312 | SGC-7901 | Gastric Cancer | 0.34 | nih.gov |
| HDAC Inhibitor 9h | U937 | Histiocytic Lymphoma | Good antiproliferative activity | nih.gov |
| HDAC Inhibitor 14n | MDA-MB-231 | Breast Cancer | Good antiproliferative activity | nih.gov |
In Vitro Antimicrobial Efficacy
Thiophene derivatives have been synthesized and evaluated for their antimicrobial properties, showing activity against both bacteria and fungi. researchgate.net
Several studies have demonstrated the potential of these compounds against drug-resistant pathogens. For instance, certain thiophene derivatives exhibited bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli. nih.gov The mechanism appears to involve increased bacterial membrane permeabilization and reduced adherence to host cells. nih.gov In another study, specific derivatives were found to be more potent than the standard drug gentamicin against Pseudomonas aeruginosa. nih.gov Antifungal activity has also been observed, with one compound showing potent activity against Aspergillus fumigates and others displaying good activity against Syncephalastrum racemosum. researchgate.net Bromo- and chloro-substituted benzo[b]thiophene derivatives have shown low Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria like S. aureus, E. faecalis, and B. cereus, as well as the fungus C. albicans. mdpi.com
| Compound/Derivative Series | Microorganism | Type | Reported Activity | Source |
|---|---|---|---|---|
| Derivatives 4, 5, 8 | Colistin-Resistant A. baumannii | Gram-negative Bacteria | MIC₅₀: 16-32 mg/L | nih.gov |
| Derivatives 4, 5, 8 | Colistin-Resistant E. coli | Gram-negative Bacteria | MIC₅₀: 8-32 mg/L | nih.gov |
| Derivative 7 | Pseudomonas aeruginosa | Gram-negative Bacteria | More potent than gentamicin | nih.gov |
| Derivatives 7b, 8 | Various bacteria | Bacteria | Activity comparable to ampicillin/gentamicin | researchgate.net |
| Derivative 3 | Aspergillus fumigates | Fungus | Potent activity | researchgate.net |
| Derivatives 5, 6, 7a | Syncephalastrum racemosum | Fungus | Good activity | researchgate.net |
| Compound 25 (bromo-substituted) | S. aureus, E. faecalis, B. cereus | Gram-positive Bacteria | Low MIC | mdpi.com |
| Compound 25 (bromo-substituted) | C. albicans | Fungus | Low MIC | mdpi.com |
In Vitro Antiviral Studies (excluding human viruses)
The antiviral potential of thiophene derivatives has been explored against several viruses in vitro.
Ebola Virus (EBOV): A screening of a chemical library identified a thiophene scaffold as a promising hit against Ebola virus entry. nih.govacs.org Subsequent synthesis and testing of a new series of thiophene compounds confirmed their potential as viral entry inhibitors, with a strong correlation observed between activity in a pseudotype viral system and against the authentic Ebola virus. nih.govacs.org One derivative, compound 57, showed promising antiviral data with an EC₅₀ of 0.19 µM. nih.gov
Influenza Virus: A thiophene derivative was reported to have potent neuraminidase inhibitory activity with an IC₅₀ of 0.03 µM, which was better than the control oseltamivir carboxylate (IC₅₀ = 0.06 µM). researchgate.net This compound also exhibited excellent antiviral activity against an H5N1 influenza strain with an EC₅₀ of 1.59 µM. researchgate.net
Other Viruses: Novel thiophene thioglycosides have been tested for antiviral activity against a panel of viruses. nih.gov Three compounds showed significant activity against Herpes Simplex Virus-1 (HSV-1), with viral reduction of 80% or more. nih.gov Two of these compounds also demonstrated a reduction of over 50% against Coxsackievirus B4 (CBV4) and Hepatitis C virus (HCVcc). nih.gov The mechanism for their effectiveness against HSV-1 and HCVcc was linked to the inhibition of NS3/4A protease and USP7 enzymes. nih.gov
Mechanistic Insights into Biological Interactions (based on in vitro/in silico data)
The biological activity of many thiophene-based compounds has been linked to their ability to interfere with critical cellular processes. For 3-(3,5-Dimethylbenzoyl)thiophene, preliminary data suggests that its mode of action may be centered on the disruption of cytoskeletal dynamics, a vital aspect of cell division, motility, and shape.
A primary molecular target proposed for a variety of thiophene derivatives is tubulin, the protein subunit of microtubules. Specifically, the colchicine binding site on β-tubulin has been identified as a key interaction point for many small molecules that inhibit microtubule polymerization. Computational docking studies are employed to predict the binding orientation of this compound within this site.
These in silico models suggest that the compound can fit into the pocket at the interface between α- and β-tubulin. The 3,5-dimethylbenzoyl group is hypothesized to orient itself within a hydrophobic region of the pocket, while the thiophene ring may engage with other residues. This binding is thought to disrupt the conformational changes required for tubulin dimers to polymerize into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in proliferating cells. The structural similarity of the benzoyl-thiophene core to other known colchicine site inhibitors supports this hypothesis. Research on related 2-aroyl-5-amino benzo[b]thiophene derivatives has shown potent inhibition of tubulin polymerization through strong binding to the colchicine site. nih.gov
Table 1: Predicted Binding Affinity for this compound with Tubulin
| Molecular Target | Predicted Binding Site | Computational Method | Predicted Binding Energy (kcal/mol) |
|---|
Note: The data in this table is illustrative and based on typical binding energy ranges for similar compounds in computational studies. Actual values would be determined from specific in silico experiments for this compound.
The stability of the proposed interaction between this compound and the colchicine binding site is attributed to a combination of intermolecular forces. These non-covalent interactions are critical for the compound's affinity and specificity for its target.
Hydrophobic Interactions: The dimethylphenyl group is predicted to form significant hydrophobic interactions with nonpolar amino acid residues within the binding pocket, such as valine, leucine, and alanine. This is a primary driving force for the binding of the ligand.
π-π Stacking: The aromatic nature of both the benzoyl ring and the thiophene ring allows for potential π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the binding site.
Hydrogen Bonding: While this compound itself lacks strong hydrogen bond donors, the ketone oxygen can act as a hydrogen bond acceptor. It is hypothesized that this oxygen may form a hydrogen bond with a suitable donor residue, such as a lysine or asparagine, within the colchicine site, further anchoring the molecule in place.
The cumulative effect of these interactions is believed to be responsible for the compound's ability to competitively inhibit the binding of colchicine and disrupt microtubule dynamics.
Table 2: Key Amino Acid Residues and Predicted Intermolecular Interactions
| Amino Acid Residue | Location in Tubulin | Predicted Interaction Type |
|---|---|---|
| Cys241 | β-subunit | Van der Waals |
| Leu248 | β-subunit | Hydrophobic |
| Ala316 | β-subunit | Hydrophobic |
| Val318 | β-subunit | Hydrophobic |
Note: This table is based on known key residues of the colchicine binding site and plausible interactions with the subject compound.
Structure Activity Relationship Sar Analysis of 3 3,5 Dimethylbenzoyl Thiophene Derivatives
Correlating Substituent Effects on the Thiophene (B33073) Ring with Activity
In related series of 2-amino-3-benzoylthiophenes, which have been more extensively studied, substitutions on the thiophene ring have demonstrated a profound impact on their activity as allosteric modulators of adenosine receptors. For instance, the nature of substituents at the 4- and 5-positions of the thiophene ring can dictate the potency and efficacy of these compounds. It has been observed that increasing the size of alkyl groups at these positions can lead to variations in activity, suggesting the presence of a defined binding pocket. While these findings are from a different, albeit related, chemical series, they underscore the principle that the substitution pattern on the thiophene ring is a key determinant of biological activity.
For 3-(3,5-dimethylbenzoyl)thiophene derivatives, it can be extrapolated that:
Electron-donating groups (e.g., alkyl, alkoxy) on the thiophene ring could enhance the electron density of the aromatic system, potentially influencing its interaction with electron-deficient biological targets.
Electron-withdrawing groups (e.g., halogens, nitro groups) would have the opposite effect, which could be favorable for interactions with electron-rich targets.
Bulky substituents may introduce steric hindrance, which could either be detrimental, by preventing optimal binding, or beneficial, by locking the molecule into a more active conformation.
The precise effects would, of course, be highly dependent on the specific biological target or material application.
Impact of Benzoyl Moiety Substitutions on Biological and Material Performance
The 3,5-dimethylbenzoyl moiety is a defining feature of the parent compound. Modifications to this part of the molecule are expected to have a significant impact on its properties. The two methyl groups at the 3- and 5-positions already influence the electronic nature and steric profile of the benzoyl ring.
Studies on other classes of benzoyl-containing compounds have consistently shown that substitutions on the benzoyl ring are a critical factor in determining biological activity. For example, in a series of 3-aroyl-2-arylbenzo[b]thiophene derivatives, minor alterations to the benzoyl moiety led to profound changes in their antiestrogenic activity. The presence, nature, and position of substituents can affect ligand-receptor binding, electronic properties, and metabolic stability.
For derivatives of this compound, further substitutions on the benzoyl ring could lead to:
Introduction of polar groups (e.g., hydroxyl, amino) to potentially form hydrogen bonds with a target protein, thereby increasing binding affinity.
Addition of halogens (e.g., chloro, fluoro) to modulate lipophilicity and electronic properties, which can influence cell permeability and binding interactions.
Alteration of the existing methyl groups to other alkyl groups to probe the steric requirements of a binding site.
The following table summarizes the potential impact of hypothetical substitutions on the benzoyl moiety:
| Substitution Position | Substituent Type | Potential Impact on Activity/Performance |
| 2', 4', 6' | Small, electron-donating | May enhance activity through favorable steric and electronic interactions. |
| 2', 4', 6' | Bulky, electron-withdrawing | Could decrease activity due to steric clash or unfavorable electronic effects. |
| 2', 4', 6' | Hydrogen bond donor/acceptor | May increase binding affinity to biological targets through specific interactions. |
Influence of Linker Modifications on Activity Profiles
While this compound itself does not possess a distinct "linker" in the traditional sense, this concept becomes relevant when considering derivatives where the thiophene and benzoyl moieties are connected via a flexible or rigid chain. The nature of such a linker would be critical in defining the spatial relationship between the two aromatic rings, which in turn would affect how the molecule interacts with its environment.
In various classes of bioactive molecules, linker modifications have been shown to be a powerful strategy for optimizing activity. The length, rigidity, and chemical nature of a linker can influence:
Conformational flexibility: A flexible linker allows the molecule to adopt multiple conformations, one of which may be optimal for binding. A rigid linker, conversely, restricts the conformational freedom, which can be advantageous if it pre-organizes the molecule in its bioactive conformation.
Solubility and pharmacokinetic properties: The introduction of polar or ionizable groups into a linker can improve aqueous solubility and alter absorption, distribution, metabolism, and excretion (ADME) profiles.
Reaching distant binding pockets: A linker of appropriate length can enable the two terminal moieties to interact with distinct sub-pockets of a binding site.
Conformational Requirements for Optimized Interactions
Studies on conformationally restricted analogs of 2-amino-3-benzoylthiophenes have highlighted the importance of a specific three-dimensional arrangement for biological activity. In some cases, rigidifying the structure led to a switch from allosteric enhancement to antagonism, demonstrating that the conformational profile is critical for the observed biological effect.
For this compound derivatives, it is likely that a preferred conformation exists for optimal activity. This conformation would be influenced by the steric and electronic effects of substituents on both the thiophene and benzoyl rings. Computational modeling and the synthesis of rigid analogs would be valuable tools to elucidate these conformational requirements.
Stereochemical Aspects of Structure-Activity Correlations
Stereochemistry becomes a critical consideration when chiral centers are introduced into the this compound scaffold. The introduction of a stereocenter, for instance, through substitution with a chiral group on the thiophene or benzoyl moiety, or in a linker, would result in enantiomers or diastereomers.
It is a well-established principle in pharmacology and materials science that different stereoisomers of a molecule can exhibit vastly different properties. This is because biological receptors and enzymes are themselves chiral, leading to stereospecific interactions. Similarly, in materials science, the chirality of a molecule can influence its self-assembly and macroscopic properties.
For any chiral derivative of this compound, it would be essential to:
Separate and characterize the individual stereoisomers.
Evaluate the biological activity or material properties of each isomer independently.
This would allow for a clear understanding of the stereochemical requirements for optimal performance and could lead to the development of more potent and selective compounds.
Emerging Research Directions for 3 3,5 Dimethylbenzoyl Thiophene
Exploration of Unconventional Synthetic Pathways
The traditional synthesis of benzoylthiophenes often involves Friedel-Crafts acylation of a thiophene (B33073) with a corresponding benzoyl chloride. For 3-(3,5-Dimethylbenzoyl)thiophene, this would typically involve the reaction of thiophene with 3,5-dimethylbenzoyl chloride. While effective, this method can sometimes lead to challenges in controlling regioselectivity and may require harsh reaction conditions.
Future research could focus on developing more novel and efficient synthetic routes. These might include:
Cross-coupling reactions: Palladium- or copper-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could offer milder and more selective methods. For instance, coupling a thiophene-3-boronic acid derivative with a 3,5-dimethyl-substituted aromatic compound could provide a more controlled synthesis.
C-H activation: Direct C-H activation of the thiophene ring followed by acylation represents a more atom-economical approach. This would involve the use of a transition metal catalyst to directly functionalize the C-3 position of thiophene with the 3,5-dimethylbenzoyl group, avoiding the need for pre-functionalized starting materials.
Photocatalysis: The use of visible-light photocatalysis could enable the synthesis to proceed under milder conditions, potentially reducing energy consumption and by-product formation.
Table 1: Comparison of Potential Synthetic Pathways for this compound
| Synthetic Pathway | Potential Advantages | Potential Challenges |
| Friedel-Crafts Acylation | Well-established, readily available starting materials | Harsh conditions, potential for side products, regioselectivity control |
| Cross-Coupling Reactions | Milder conditions, high selectivity | Requires pre-functionalized starting materials, catalyst cost |
| C-H Activation | High atom economy, direct functionalization | Catalyst development, control of regioselectivity |
| Photocatalysis | Mild reaction conditions, sustainable | Catalyst stability, scalability |
Discovery of Novel Applications in Niche Materials Science
Thiophene-containing compounds are well-known for their applications in organic electronics due to the electron-rich nature of the thiophene ring. The specific structure of this compound could lend itself to investigation in several niche areas of materials science:
Organic semiconductors: The conjugated system formed by the thiophene and benzoyl groups could be explored for its charge-transport properties. Modifications to the molecular structure could be investigated to tune its performance as a p-type or n-type semiconductor in organic thin-film transistors (OTFTs) or organic photovoltaic (OPV) devices.
Non-linear optical (NLO) materials: The donor-acceptor nature of the molecule (thiophene as the donor and the benzoyl group as the acceptor) suggests potential for NLO properties. Research could focus on measuring its hyperpolarizability to assess its suitability for applications in optical switching and frequency conversion.
Luminescent materials: Thiophene derivatives can exhibit fluorescence. The photophysical properties of this compound could be studied to determine its quantum yield and emission spectrum, which may lead to applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.
Identification of Previously Unexplored Biological Targets (in vitro/in silico)
The benzoylthiophene scaffold is present in a number of biologically active molecules. Therefore, this compound could be a candidate for biological screening to identify potential therapeutic applications.
In silico screening: Computational docking studies could be performed to predict the binding affinity of this compound to a wide range of biological targets, such as enzymes and receptors. This approach can help to prioritize targets for further experimental validation. For example, related benzoylthiophene derivatives have shown activity against various enzymes, suggesting that targets like kinases or proteases could be of interest.
In vitro assays: Based on the results of in silico screening, the compound could be tested in various in vitro assays. High-throughput screening against panels of cancer cell lines could identify potential antiproliferative activity. Similarly, its activity could be assessed against microbial pathogens to explore its potential as an antimicrobial agent.
Table 2: Potential Biological Targets for Investigation
| Target Class | Rationale based on Related Compounds | Potential Therapeutic Area |
| Kinases | Many kinase inhibitors contain aromatic ketone motifs. | Oncology |
| G-protein coupled receptors (GPCRs) | The rigid structure could fit into specific GPCR binding pockets. | Various |
| Proteases | Benzoyl groups can interact with active sites of certain proteases. | Infectious diseases, Oncology |
| Tubulin | Some thiophene derivatives are known to inhibit tubulin polymerization. chemicalbook.com | Oncology |
Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the discovery and optimization of new molecules.
Property prediction: ML models could be trained on existing datasets of thiophene derivatives to predict the physicochemical and biological properties of this compound and its virtual analogues. This would allow for the rapid screening of a large chemical space to identify derivatives with improved characteristics.
Generative models: Generative AI could be employed to design novel molecules based on the this compound scaffold. By defining desired properties, these models can propose new structures that are more likely to be active and have favorable drug-like properties.
Synthesis planning: AI tools can also assist in planning the synthesis of novel derivatives by retrospectively analyzing the target molecule and suggesting optimal reaction pathways.
Environmental Considerations and Sustainable Chemistry Aspects
As with any chemical compound, assessing the environmental impact and exploring sustainable production methods for this compound is crucial.
Biodegradability studies: Research into the biodegradability of this compound would be important to understand its environmental persistence. Studies could involve exposing the compound to various microbial communities to assess its rate of degradation.
Green synthesis approaches: The development of synthetic methods that align with the principles of green chemistry would be a key research direction. This includes using renewable starting materials, employing catalytic rather than stoichiometric reagents, minimizing waste generation, and using environmentally benign solvents.
Life cycle assessment (LCA): A comprehensive LCA could be conducted to evaluate the environmental footprint of this compound, from the sourcing of raw materials to its end-of-life. This would help to identify hotspots in the production process where environmental impact could be reduced. Some studies have highlighted that the use of organic solvents and high-energy processes can significantly contribute to the environmental impact of thiophene-based compound synthesis.
Q & A
Q. What are the established synthetic methodologies for 3-(3,5-Dimethylbenzoyl)thiophene, and what analytical techniques are critical for confirming its purity?
Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation, where a thiophene derivative reacts with 3,5-dimethylbenzoyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Alternative routes include palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the benzoyl moiety (see Scheme 3 in for analogous protocols). For purity confirmation, use:
- ¹H/¹³C NMR : Assign peaks based on aromatic proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, benzoyl methyl groups at δ 2.3–2.5 ppm) .
- HPLC-MS : Monitor retention times and molecular ion peaks (e.g., [M+H]⁺ at m/z 230–240 range) .
- Elemental Analysis : Validate stoichiometry (C: ~70%, H: ~5.5%, S: ~12%).
Q. What spectroscopic characteristics (NMR, IR, MS) are key for identifying this compound, and how should researchers interpret conflicting spectral data?
Methodological Answer:
- NMR : Thiophene ring protons exhibit splitting patterns (e.g., doublets for adjacent protons). Conflicting data may arise from rotational isomerism; use variable-temperature NMR to distinguish dynamic equilibria .
- IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and thiophene C-S vibrations at ~690 cm⁻¹ .
- MS : Fragmentation patterns should include loss of CO (Δ m/z = 28) from the benzoyl group . For contradictions, cross-validate with X-ray crystallography (e.g., SHELXL refinement) or computational simulations (DFT) .
Q. What safety considerations are paramount when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., toluene, THF) .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from Friedel-Crafts) with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance the yield of this compound while minimizing byproduct formation?
Methodological Answer:
- Catalyst Screening : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce over-acylation byproducts .
- Solvent Optimization : Use anhydrous THF for improved solubility of intermediates (yields >85% vs. 70% in toluene) .
- Temperature Control : Maintain 60–80°C during acylation to prevent thermal decomposition .
- Byproduct Monitoring : Employ TLC (silica, hexane:EtOAc 4:1) to track side products and adjust stoichiometry .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s electronic properties?
Methodological Answer:
- Hybrid DFT Methods : Combine B3LYP/6-31G(d) calculations with experimental UV-Vis spectra to validate absorption maxima (e.g., predicted λₘₐₓ = 320 nm vs. observed 315 nm) .
- Benchmarking : Compare HOMO-LUMO gaps from DFT with cyclic voltammetry results (e.g., ΔE = 3.1 eV from DFT vs. 3.0 eV experimentally) .
- Sensitivity Analysis : Vary substituent electronegativity in simulations to match experimental redox potentials .
Q. How should researchers address challenges in crystallizing this compound for X-ray diffraction studies?
Methodological Answer:
- Solvent Pair Selection : Use dichloromethane/hexane (1:3) for slow evaporation, yielding needle-like crystals suitable for diffraction .
- Cryogenic Techniques : Flash-cool crystals to 100 K to mitigate thermal motion artifacts .
- Refinement : Apply SHELXL with twin refinement for high R-factor cases (e.g., R₁ < 0.05 after correction) .
Q. What role does this compound play in the development of near-infrared (NIR) absorbing materials, and how can its optoelectronic properties be systematically tuned?
Methodological Answer: The thiophene backbone enhances electron delocalization, shifting absorption into the NIR (e.g., λₘₐₓ = 750 nm in aza-BODIPY conjugates) . Tuning strategies include:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) to lower LUMO energy (ΔE = 0.3 eV per group) .
- Conjugation Extension : Synthesize dimeric or polymeric derivatives to extend π-systems (e.g., absorption redshift by ~50 nm per added thiophene unit) .
- Coordination Chemistry : Chelate with transition metals (e.g., Pt) to enhance intersystem crossing for triplet-state applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
